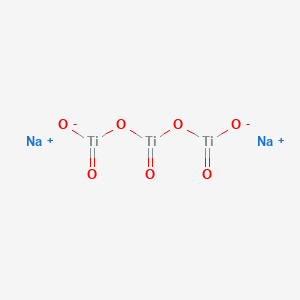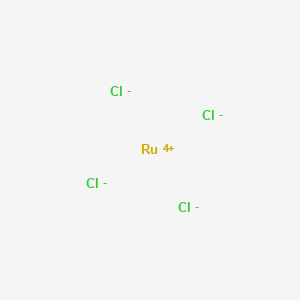
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine (F16CuPc) is an organic molecule that can be used as an electron transporting material . It has good air-stability and an electron mobility of 0.11 cm^2/Vs . It also functions as an organic photodetector for near-IR light .
Molecular Structure Analysis
The molecular structure of F16CuPc is complex, with copper (II) at the center of the molecule, surrounded by a large organic structure composed of carbon, nitrogen, and fluorine atoms . More detailed structural analysis may require specific techniques such as NMR, HPLC, LC-MS, UPLC .Chemical Reactions Analysis
F16CuPc can facilitate the electrochemical reduction of carbon dioxide to ethylene in aqueous media . More detailed reaction analysis would require further investigation.Physical And Chemical Properties Analysis
F16CuPc is a black powder with a melting point of >300 °C . It has a molecular weight of 863.92 . Its solubility in water is not specified .Applications De Recherche Scientifique
Electron Transporting Material
F16CuPc is an organic molecule that can be used as an electron transporting material . It has good air-stability and an electron mobility of 0.11 cm²/Vs . This makes it suitable for use in devices that require efficient electron transport.
Energy Conservation Applications
F16CuPc is majorly used in a variety of energy conservation based applications . Its ability to transport electrons efficiently makes it valuable in technologies aimed at energy conservation.
Organic Photovoltaic Cells
F16CuPc can be used as an electron accepting material for organic photovoltaic cells . Its properties allow it to contribute to the efficiency of these cells, which are a key technology in solar power generation.
Biomimetic Sensors
F16CuPc can also be used as a catalyst in biomimetic sensors . These sensors mimic biological systems to detect specific substances or measure specific biochemical reactions.
Dyeing Applications
F16CuPc is used in dyeing applications, particularly for fabrics, plastics, and artificial marble . Its strong color and stability make it a good choice for these applications.
Semiconductor Applications
Due to its electron transporting properties, F16CuPc can be used in semiconductor applications . It can be used as an electron transporting layer in these devices.
Mécanisme D'action
Target of Action
The primary target of F16CuPc is the electron transport chain in various energy conservation applications . This organic molecule has been used as an electron transporting material due to its good air-stability and electron mobility .
Mode of Action
F16CuPc interacts with its targets through electron transfer . The compound is capable of accepting and transporting electrons, which is a crucial process in energy conservation applications . In photodetectors, for instance, F16CuPc molecules self-assemble into horizontally-oriented nanoribbons, enabling the in-situ fabrication of photodetectors .
Biochemical Pathways
It is known that the compound plays a significant role in theelectron transport chain , which is a key component of many biochemical processes, including cellular respiration and photosynthesis .
Pharmacokinetics
Given its use in energy conservation applications, it can be inferred that the compound exhibits good stability and electron mobility .
Result of Action
The action of F16CuPc results in efficient electron transport , which is crucial for energy conservation applications . For instance, in photodetectors, the compound exhibits a sensitive response in the ultraviolet-visible-near-infrared (UV-vis-NIR) region .
Action Environment
The action of F16CuPc is influenced by environmental factors such as the presence of a sapphire surface, which enables the self-assembly of F16CuPc molecules into horizontally-oriented nanoribbons .
Propriétés
IUPAC Name |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOBQORBYMRNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32CuF16N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14916-87-1 |
Source


|
| Record name | F16CuPc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)
![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)